molecular formula C14H21NO B3171949 4-{[(3-Methylbenzyl)oxy]methyl}piperidine CAS No. 946713-64-0

4-{[(3-Methylbenzyl)oxy]methyl}piperidine

Cat. No.: B3171949
CAS No.: 946713-64-0
M. Wt: 219.32 g/mol
InChI Key: HFVWJDYKFXSOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Piperidine (B6355638) Chemistry

Substituted piperidines are a cornerstone of modern medicinal chemistry due to their ability to impart desirable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles. ajchem-a.comthieme-connect.comnih.gov The development of synthetic methodologies to create highly substituted and stereochemically defined piperidine analogs is an active area of research. nih.govtandfonline.com These methods range from the hydrogenation of substituted pyridines to more complex cyclization and functionalization reactions. nih.gov The introduction of substituents can influence the conformation of the piperidine ring, which in turn can affect its interaction with biological targets. rsc.org The specific substitution pattern in 4-{[(3-Methylbenzyl)oxy]methyl}piperidine, with a flexible ether linkage to a substituted benzyl (B1604629) group, provides a three-dimensional structure that can be crucial for molecular recognition by protein binding sites. nih.gov

Significance of Benzyloxy Piperidine Scaffolds in Drug Discovery

The benzyloxy piperidine scaffold has emerged as a privileged structure in the discovery of novel therapeutic agents. nih.govresearchgate.net This is due to its combination of a polar piperidine ring and a lipophilic benzyl group, which can be readily modified to optimize drug-like properties. nih.gov The N-benzyl piperidine motif, for instance, is known to provide crucial cation-π interactions with target proteins and allows for the optimization of stereochemical aspects of potency and toxicity. nih.gov In the context of this compound, the benzyloxy group at the 4-position is a key feature. Research into benzyloxypiperidine-based compounds has led to the discovery of potent and selective antagonists for various receptors. nih.govresearchgate.net The ability to introduce substituents on the benzyl ring, such as the methyl group in the 3-position of this compound, offers a straightforward way to explore structure-activity relationships and refine the pharmacological profile of these compounds. researchgate.net

Overview of Dopamine (B1211576) Receptor Antagonism Research and its Relevance to this compound

Dopamine receptors are a class of G protein-coupled receptors that are central to many physiological processes in the brain, including motor control, motivation, and reward. numberanalytics.comwikipedia.orgnih.gov Dysregulation of the dopamine system is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. numberanalytics.comwikipedia.orgnih.govnih.gov Dopamine antagonists, which block the action of dopamine at its receptors, are a key class of drugs for treating conditions associated with excessive dopamine activity, like psychosis and schizophrenia. wikipedia.orgclevelandclinic.org

Recent research has identified the benzyloxypiperidine scaffold as a promising core for the development of selective dopamine D4 receptor antagonists. nih.govresearchgate.net The dopamine D4 receptor is highly expressed in brain regions associated with cognition and motor control, and its modulation is being explored as a therapeutic strategy for conditions like Parkinson's disease-related dyskinesias. nih.govresearchgate.net While specific research on this compound as a dopamine antagonist is not extensively published, the structural similarity to known D4 antagonists suggests its potential in this area. nih.govresearchgate.net The exploration of different substituents on the benzyl ring of benzyloxypiperidine analogs has been shown to significantly impact their affinity and selectivity for the D4 receptor. researchgate.net

Current Research Landscape for Novel Therapeutic Modulators Targeting Neurological Disorders

The development of novel therapeutic modulators for neurological disorders is a rapidly evolving field, driven by an urgent need for more effective treatments with fewer side effects. nih.govnih.gov Current research extends beyond the traditional focus on dopamine and serotonin (B10506) systems to include a wider range of targets. nih.gov

One major area of investigation is the glutamatergic system, with the development of glutamate (B1630785) modulators showing promise for mood disorders and schizophrenia. nih.govnewron.com Additionally, there is growing interest in targeting other systems, such as the sigma-1 receptor, for conditions like neuropathic pain and depression. nih.gov The development of novel therapies also involves innovative approaches like neuromodulation techniques (e.g., deep brain stimulation) and the use of advanced technologies such as transcriptomics to identify new drug targets. nih.govmassgeneralbrigham.org The search for new therapeutic agents often involves high-throughput screening of diverse chemical libraries, where compounds like this compound, with their versatile scaffolds, could play a role in identifying new lead structures for a variety of neurological targets. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylphenyl)methoxymethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-3-2-4-14(9-12)11-16-10-13-5-7-15-8-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWJDYKFXSOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Target Engagement of 4 3 Methylbenzyl Oxy Methyl Piperidine

Dopamine (B1211576) Receptor Binding Affinity Profiling

The dopamine receptor family, consisting of five subtypes (D1-D5), represents a significant class of targets for neuropsychiatric drug discovery. The therapeutic potential and side-effect profile of a dopamine receptor ligand are heavily influenced by its affinity and selectivity for these subtypes.

Research has identified the 4-benzyloxypiperidine scaffold as a promising foundation for the development of potent and selective antagonists for the dopamine D4 receptor (D4R). Compounds based on this structure, including 4-{[(3-Methylbenzyl)oxy]methyl}piperidine, have been shown to exhibit significant binding affinity for the D4R. This interaction is antagonistic, meaning the compound binds to the receptor but does not elicit a biological response, thereby blocking the action of the endogenous neurotransmitter, dopamine. The D4R is of particular interest as it is implicated in various cognitive and neuropsychiatric processes, and its modulation is a key strategy in the treatment of certain disorders.

A crucial aspect of the pharmacological profile of this compound and its analogs is their selectivity for the D4 receptor over other dopamine receptor subtypes. High selectivity is desirable as it can minimize off-target effects that may arise from interactions with D1, D2, D3, and D5 receptors. Studies on 4-benzyloxypiperidine derivatives have demonstrated a significant degree of selectivity, with many compounds showing over 30-fold greater affinity for D4R compared to other dopamine receptors. For instance, a related compound, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, displayed less than 10% inhibition at 1 μM against D1, D2L, D2S, D3, and D5 receptors, highlighting the potential for high selectivity within this class of compounds. While specific binding data for this compound across all subtypes is not extensively detailed in the public domain, the general trend for this chemical series points towards a pronounced D4-selective profile.

Structure-Activity Relationship (SAR) Analysis for 4-Benzyloxymethylpiperidine Derivatives

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) analysis, has been pivotal in optimizing the 4-benzyloxymethylpiperidine scaffold for D4R antagonism.

SAR studies on 4-benzyloxymethylpiperidine derivatives have revealed several key trends that influence their binding potency at the D4 receptor. Modifications to both the N-benzyl substituent and the O-benzyl group have been explored.

For the O-benzyl portion, substitutions on the phenyl ring have a significant impact on D4R affinity. For example, in a series of related 3-(benzyloxy)piperidine (B2623476) analogs, a 3-fluorobenzyl ether (compound 8a ) showed good activity with a K_i of 205.9 nM. The addition of a second fluorine atom to create a 3,4-difluorophenyl group (8b ) or the inclusion of a methyl group as in 4-fluoro-3-methyl (8c ) led to increased potency. Conversely, a 2-methylbenzyl substituent (8f ) resulted in a slight decrease in activity. The position of the methyl group on the benzyl (B1604629) ring is also critical; a 3-methylbenzyl group, as seen in the title compound, is generally well-tolerated and contributes to potent D4R binding.

The substituent on the piperidine (B6355638) nitrogen also plays a crucial role. Various aryl and heteroaryl groups have been shown to be effective. The combination of these modifications allows for the fine-tuning of the compound's affinity for the D4 receptor.

Below is an interactive data table summarizing the D4R binding affinities for a selection of 4-benzyloxymethylpiperidine and related analogs.

Compound IDN-SubstituentO-Benzyl SubstituentD4R K_i (nM)
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135
8e 3-Fluoro-4-methoxybenzyl4-Methylbenzyl241
8f 3-Fluoro-4-methoxybenzyl2-Methylbenzyl343
8n 1-Imidazo[1,5-a]pyridine3-MethylbenzylLess active
8p 1-Imidazo[1,5-a]pyridine4-Fluoro-3-methylbenzyl166

This table presents a selection of data to illustrate SAR trends. The activity of a specific compound can vary based on the combination of N- and O-substituents.

The collective SAR data for the 4-benzyloxymethylpiperidine series points to a consistent pharmacophore model for high-affinity D4R antagonism. The key features include:

A basic nitrogen atom within the piperidine ring, which is likely to form an ionic interaction with an acidic residue, such as Asp110 in the third transmembrane domain (TM3) of the D4 receptor. This is a common interaction for aminergic GPCR ligands.

A central piperidine scaffold , which appropriately orients the other pharmacophoric elements in three-dimensional space to fit within the receptor's binding pocket.

An ether oxygen atom , which likely acts as a hydrogen bond acceptor, interacting with specific residues within the D4R binding site.

A substituted benzyl group attached to the ether oxygen , which occupies a lipophilic pocket within the receptor. The nature and position of substituents on this ring are critical for optimizing van der Waals and other non-covalent interactions, thereby enhancing binding affinity.

An N-arylmethyl or N-heteroarylmethyl group , which also contributes to binding, likely through interactions with another pocket in the receptor. The size and electronic properties of this group can be modified to fine-tune affinity and selectivity.

These features collectively define the molecular requirements for potent and selective antagonism at the dopamine D4 receptor by the 4-benzyloxymethylpiperidine class of compounds.

Impact of Stereochemistry on Ligand-Receptor Recognition

The stereochemistry of substituted piperidines is a well-established determinant of their pharmacological activity. Although this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers with potentially different biological activities.

For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that both (3R,4R) and (3S,4S) isomers can act as pure opioid antagonists, with the (3R,4R)-isomer being more potent. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents can significantly alter how a ligand interacts with its receptor. The orientation of a substituent can dictate whether the compound acts as an agonist, antagonist, or has mixed properties. nih.gov Therefore, if chiral centers were introduced into the this compound scaffold, it would be expected that the resulting enantiomers or diastereomers would exhibit distinct pharmacological profiles.

Mechanistic Studies of Receptor Antagonism

Piperidine derivatives are known to act as antagonists at a variety of receptors. The mechanism of this antagonism can be either competitive or non-competitive.

Competitive versus Non-competitive Binding Modalities

A competitive antagonist binds to the same site on the receptor as the endogenous ligand (orthosteric site) but does not activate the receptor. This binding is typically reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist. derangedphysiology.comyoutube.com For a compound like this compound, competitive antagonism would involve its piperidine and benzyl moieties occupying the same binding pocket as the natural ligand.

A non-competitive antagonist , on the other hand, binds to a different site on the receptor (an allosteric site), changing the receptor's conformation and preventing the agonist from producing its effect, even when the agonist is bound to the orthosteric site. This type of antagonism is generally not surmountable by increasing the agonist concentration. derangedphysiology.comyoutube.com Given the structural flexibility of the side chain in this compound, it is conceivable that it could interact with an allosteric site.

The determination of whether a piperidine derivative acts as a competitive or non-competitive antagonist is typically achieved through functional assays that measure the agonist's response in the presence of increasing concentrations of the antagonist.

Allosteric Modulation Investigations (if applicable)

Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity. They bind to a site distinct from the orthosteric site and can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the endogenous ligand. mdpi.com

Piperidine-containing compounds have been identified as allosteric modulators for various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs) and dopamine receptors. nih.govacs.org For example, 4-aryl piperidine amides have been developed as potent mGluR5 PAMs. nih.gov The ability of a molecule to act as an allosteric modulator is highly dependent on its ability to bind to a topographically distinct allosteric site and induce a conformational change in the receptor that affects the orthosteric site. The structural features of this compound could potentially allow it to bind to such an allosteric pocket.

Broad Receptor and Enzyme Screening to Assess Off-Target Interactions

To fully characterize the pharmacological profile of a compound and assess its potential for side effects, broad screening against a panel of receptors and enzymes is essential. Pharmaceutical companies and academic institutions often utilize screening libraries to test compounds against a wide range of biological targets. nih.govox.ac.uk

A hypothetical screening of this compound would likely include a diverse panel of GPCRs, ion channels, transporters, and enzymes. Based on its structural motifs, potential off-target interactions could be anticipated. For example, the piperidine core is a common feature in ligands for sigma receptors, histamine (B1213489) receptors, and dopamine receptors. nih.govacs.orgnih.gov

Illustrative Data Table of Potential Off-Target Screening for a Piperidine Derivative (Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

TargetAssay TypeResult (e.g., Ki, IC50)
Sigma-1 ReceptorRadioligand Binding
Sigma-2 ReceptorRadioligand Binding
Histamine H3 ReceptorRadioligand Binding
Dopamine D2 ReceptorRadioligand Binding
Serotonin (B10506) 5-HT2A ReceptorRadioligand Binding
hERG ChannelPatch Clamp
Cytochrome P450 2D6Inhibition Assay

Ligand-G-Protein Coupled Receptor (GPCR) Interaction Dynamics

The interaction between a ligand and a GPCR is a dynamic process that involves conformational changes in both the ligand and the receptor. fu-berlin.de Upon binding, a ligand can stabilize a particular conformational state of the receptor, which in turn determines the downstream signaling cascade. youtube.com

For a ligand like this compound, the initial interaction might involve the charged piperidine nitrogen forming a salt bridge with an acidic residue in the receptor. This initial anchoring would then allow the more flexible benzyloxymethyl portion of the molecule to explore the binding pocket and form additional stabilizing interactions, such as hydrophobic and van der Waals contacts.

Computational Chemistry and in Silico Modeling of 4 3 Methylbenzyl Oxy Methyl Piperidine

Molecular Docking Simulations with Dopamine (B1211576) Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-{[(3-Methylbenzyl)oxy]methyl}piperidine, might bind to the active site of a receptor, like the dopamine receptor.

Prediction of Binding Modes and Orientation within the Receptor Binding Site

A hypothetical docking study of this compound with a dopamine receptor would involve preparing the three-dimensional structures of both the ligand and the receptor. The piperidine (B6355638) ring, with its potential for protonation, and the flexible benzyl (B1604629) ether group would be key features for exploration. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The results would likely illustrate the ligand nestled within the receptor's binding pocket, with the 3-methylbenzyl group potentially occupying a hydrophobic pocket and the piperidine nitrogen forming crucial interactions.

Identification of Critical Amino Acid Residues for Ligand Recognition

Following the prediction of binding modes, an analysis of the interactions between the ligand and the amino acid residues of the receptor would be performed. This would identify which residues are critical for stabilizing the ligand-receptor complex. For a compound like this compound, one might expect to see hydrogen bonding between the piperidine nitrogen (if protonated) and acidic residues like aspartate, or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The ether oxygen could also act as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations would be essential to understand the flexibility of this compound and the stability of its complex with a dopamine receptor.

Conformational Analysis of this compound in Solution and Receptor-Bound States

MD simulations in a simulated aqueous environment would reveal the preferred conformations of the isolated ligand. This would involve analyzing the rotational freedom around the ether linkage and the puckering of the piperidine ring. When bound to the receptor, the simulations would show how the ligand's conformation might change to fit optimally within the binding site. This "bound" conformation is often different from the most stable conformation in solution.

Investigation of Ligand-Receptor Complex Stability and Flexibility

By running an MD simulation of the docked complex, researchers could assess its stability. Key metrics to monitor would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to see if the complex remains in a stable configuration. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues would highlight flexible regions of the protein upon ligand binding. Such simulations could also provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model that includes this compound, a dataset of structurally similar compounds with their experimentally determined activities (e.g., binding affinities for the dopamine receptor) would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. While general QSAR studies on piperidine derivatives exist, a specific model for this compound is not documented. nih.gov

No Direct Research Found for "this compound" in Computational D4 Receptor Studies

The investigation sought to uncover detailed findings on predictive models for its D4R binding affinity, the elucidation of its physicochemical descriptors influencing biological activity, pharmacophore modeling, and free energy perturbation calculations. However, the scientific record does not appear to contain specific studies focused on this particular molecule for these purposes.

While research exists on broader classes of piperidine derivatives and their interactions with the D4 receptor, the explicit data required to construct a scientifically accurate and detailed article on "this compound" itself is not available in the public domain. Generating content on the specified topics without direct research findings would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the following sections of the requested article outline cannot be populated with factual, research-backed information for the specific compound :

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Without dedicated computational studies on this compound, any data tables or detailed research findings would be unsubstantiated.

Preclinical Pharmacological Evaluation: in Vitro Studies of 4 3 Methylbenzyl Oxy Methyl Piperidine

Cell-Based Functional Assays for Dopamine (B1211576) Receptor Activity

Functional assays are crucial for characterizing the pharmacological activity of a compound at its target receptor beyond simple binding affinity. These assays measure the cellular response following receptor activation or inhibition. For 4-{[(3-Methylbenzyl)oxy]methyl}piperidine, as a putative dopamine receptor ligand, several key assays would be employed to determine its efficacy and potency.

cAMP Accumulation Assays

Dopamine D2-like receptors, including the D4 subtype, are typically Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. To assess the antagonist activity of this compound, a cAMP accumulation assay would be performed in a cell line stably expressing the human dopamine D4 receptor, such as HEK293 or CHO cells.

In this assay, cells would be stimulated with a known D4 receptor agonist (e.g., quinpirole) to induce a measurable decrease in forskolin-stimulated cAMP production. The ability of this compound to counteract this agonist-induced effect would be quantified. Based on studies of similar benzyloxypiperidine-based D4 antagonists, it is anticipated that this compound would act as a competitive antagonist.

Table 1: Hypothetical Antagonist Effect of this compound on Agonist-Induced Inhibition of cAMP Accumulation at the D4 Receptor

Agonist Concentration (nM)This compound Concentration (nM)cAMP Accumulation (% of Forskolin Control)
10045
10155
101070
1010085
10100095

This interactive table illustrates the expected dose-dependent reversal of agonist-induced cAMP inhibition by this compound, characteristic of an antagonist.

Calcium Mobilization Assays

While the primary signaling pathway for D4 receptors is through Gαi/o, they can also couple to other G proteins or signal through G protein-independent pathways, which can lead to changes in intracellular calcium concentrations. Calcium mobilization assays, often employing fluorescent calcium indicators like Fura-2 or Fluo-4, can detect these alternative signaling events.

In a typical experiment, cells expressing the D4 receptor would be loaded with a calcium-sensitive dye. The addition of a D4 agonist might elicit a transient increase in intracellular calcium. The effect of this compound on this agonist-induced calcium flux would then be measured. It is plausible that as an antagonist, it would block this effect.

Reporter Gene Assays for Receptor Activation or Inhibition

Reporter gene assays provide a robust method for quantifying receptor activation or inhibition by measuring the expression of a downstream reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to a specific signaling pathway. For Gαi/o-coupled receptors like D4, a common approach is to use a cAMP response element (CRE) linked to the reporter gene.

In an antagonist-mode assay, co-stimulation with a D4 agonist would suppress the CRE-driven reporter gene expression. The addition of this compound would be expected to reverse this suppression in a concentration-dependent manner, allowing for the determination of its antagonist potency (IC₅₀ value).

Signal Transduction Pathway Analysis in Cultured Cells

Beyond initial functional screening, a more in-depth analysis of the signal transduction pathways modulated by this compound would provide a more complete understanding of its mechanism of action.

Investigation of Downstream Effector Modulation

Activation of the D4 receptor can influence various downstream effectors beyond adenylyl cyclase. These can include mitogen-activated protein kinases (MAPK) such as ERK1/2, and protein kinase B (Akt). Investigating the phosphorylation status of these key signaling nodes upon treatment with a D4 agonist in the presence and absence of this compound would reveal its impact on these pathways. Western blotting or specific ELISA-based assays are standard techniques for such investigations. As a D4 antagonist, this compound would be predicted to inhibit agonist-induced phosphorylation of ERK1/2 and Akt.

Table 2: Hypothetical Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation

Treatmentp-ERK1/2 Level (Fold Change vs. Vehicle)
Vehicle1.0
D4 Agonist (100 nM)3.5
D4 Agonist (100 nM) + this compound (100 nM)1.8
D4 Agonist (100 nM) + this compound (1 µM)1.1

This interactive table demonstrates the expected inhibitory effect of this compound on a downstream signaling event, further confirming its antagonist properties.

Receptor Internalization and Desensitization Studies

Prolonged exposure to an agonist typically leads to receptor desensitization and internalization, a process that regulates receptor signaling. As an antagonist, this compound would be studied for its ability to prevent agonist-induced receptor internalization. This can be visualized and quantified using techniques such as confocal microscopy with fluorescently tagged receptors or antibodies, or through cell surface ELISA assays. It would be hypothesized that cells pre-treated with this compound would show a significant reduction in the loss of cell surface D4 receptors following a challenge with an agonist.

Furthermore, studies would assess whether chronic treatment with this compound alone causes any change in receptor expression or sensitivity, which would be important for understanding its long-term pharmacological profile. Based on its presumed antagonist nature, it is unlikely to induce internalization on its own.

In Vitro Metabolic Stability Assessment Methodologies (e.g., using liver microsomes, hepatocytes)

An extensive review of scientific literature did not yield specific data on the in vitro metabolic stability of this compound. However, the standard methodologies for assessing the metabolic stability of new chemical entities are well-established and are described below.

Metabolic stability is a critical parameter evaluated early in drug discovery to predict the in vivo half-life and clearance of a compound. mercell.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. The primary test systems for this purpose are liver microsomes and hepatocytes. mercell.com

Liver Microsome Stability Assays

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably Cytochrome P450 (CYP) enzymes. nih.gov The assay is designed to measure the intrinsic clearance (Clint) of a compound, which reflects its susceptibility to metabolism.

The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) with a suspension of liver microsomes (e.g., from human, rat, or mouse) at 37°C. nih.govresearchgate.net The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP enzyme activity. nih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes), and the reaction is quenched by adding a solvent like acetonitrile. nih.gov The remaining concentration of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the disappearance of the parent compound over time, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. nih.gov

Hepatocyte Stability Assays

Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in an intact cellular environment. evotec.com This allows for a more comprehensive assessment of a compound's metabolic fate.

In a typical hepatocyte stability assay, cryopreserved or fresh hepatocytes are incubated with the test compound. evotec.com Similar to the microsomal assay, samples are collected at different time points, and the decrease in the parent compound's concentration is measured to determine the metabolic stability. evotec.com The data generated can also be used to identify the metabolites formed. evotec.com

Illustrative Data Table for Metabolic Stability

The following table demonstrates how data from a metabolic stability assay would typically be presented. Note: This is an illustrative example and does not represent actual data for this compound.

CompoundTest SystemHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Compound XHuman Liver Microsomes> 60< 12High
Compound YHuman Liver Microsomes2527.7Moderate
Compound ZHuman Liver Microsomes< 5> 138Low

Permeability Studies Across In Vitro Blood-Brain Barrier Models (e.g., PAMPA, Caco-2 cell assays)

No specific experimental data regarding the blood-brain barrier (BBB) permeability of this compound was found in the public domain. The standard in vitro models used to predict BBB penetration are described herein.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive diffusion across a biological membrane. nih.gov It is a high-throughput screening tool used to estimate the permeability of a compound through an artificial membrane composed of a lipid-infused filter. researchgate.net This method is particularly useful for assessing passive, transcellular permeability, which is a key mechanism for crossing the BBB. nih.gov

In a PAMPA-BBB assay, a filter plate is coated with a lipid mixture that mimics the composition of the brain endothelial cell membrane. The test compound is added to a donor well, and after an incubation period, the amount of compound that has diffused into the acceptor well is quantified by LC-MS/MS. nih.gov The resulting permeability coefficient (Pe) is used to classify compounds as having low or high permeability. Generally, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are considered to have high permeability. nih.gov

Illustrative Data Table for PAMPA-BBB Assay

This table illustrates a typical output from a PAMPA-BBB study. Note: This is an illustrative example and does not represent actual data for this compound.

CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Permeability Classification
Compound A5.2High
Compound B1.1Low
Compound C8.9High

Caco-2 Cell Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. While primarily a model for gut epithelium, it is also used to assess BBB permeability due to the presence of similar tight junctions and efflux transporters, such as P-glycoprotein (P-gp).

To assess permeability, the test compound is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The rate of appearance of the compound on the opposite side is measured over time. By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp, which can limit its penetration into the brain.

Illustrative Data Table for Caco-2 Permeability Assay

The following table is an example of how Caco-2 permeability data is presented. Note: This is an illustrative example and does not represent actual data for this compound.

CompoundPapp (A→B, 10⁻⁶ cm/s)Papp (B→A, 10⁻⁶ cm/s)Efflux Ratio
Compound D15.216.11.1
Compound E1.89.55.3

In Vitro Toxicology Screening Methodologies (e.g., cytotoxicity assays in relevant cell lines)

Specific data on the in vitro toxicology profile of this compound is not available in the reviewed scientific literature. Early-stage toxicology screening is typically conducted using in vitro cytotoxicity assays to identify compounds that may have a narrow therapeutic window.

Cytotoxicity assays are used to assess the potential of a compound to cause cell death. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

To determine cytotoxicity, various concentrations of the test compound are incubated with cultured cells for a defined period (e.g., 72 hours). The assay is often performed on both cancerous cell lines and normal, non-cancerous cell lines to evaluate potential selective toxicity. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%. A lower IC50 value indicates higher cytotoxic potential.

Illustrative Data Table for In Vitro Cytotoxicity

This table shows a typical presentation of cytotoxicity data. Note: This is an illustrative example and does not represent actual data for this compound.

CompoundCell Line (Cancer) IC50 (µM)Cell Line (Normal) IC50 (µM)Selectivity Index (Normal/Cancer)
Compound F2.5> 100> 40
Compound G5.110.22.0

Preclinical Pharmacological Evaluation: in Vivo Animal Model Studies of 4 3 Methylbenzyl Oxy Methyl Piperidine

Target Engagement and Receptor Occupancy Studies in Animal Brains

To ascertain whether 4-{[(3-Methylbenzyl)oxy]methyl}piperidine interacts with its intended molecular target in the central nervous system, receptor occupancy studies are essential. These studies quantify the extent to which the compound binds to its target at various doses.

Ex Vivo Autoradiography with Radioligands

No data available.

Methodology Overview: This technique would typically involve administering this compound to a cohort of animals. After a designated time, the animals would be euthanized, and their brains sectioned. These brain slices would then be incubated with a radioligand known to bind to the putative target of the compound. The displacement of the radioligand by the compound would be visualized and quantified using autoradiography, providing a measure of target engagement in specific brain regions.

In Vivo Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging

No data available.

Methodology Overview: In vivo imaging techniques such as PET or SPECT allow for the non-invasive measurement of receptor occupancy in living animals. nih.gov This would involve the use of a specific radiotracer for the target of interest. Baseline scans would be performed, followed by the administration of this compound and subsequent scans to determine the displacement of the radiotracer. This method provides a dynamic assessment of how much of the target is occupied by the compound over time and at different dose levels. nih.gov

Pharmacodynamic Assessments in Relevant Animal Models of Neurological Disorders

Pharmacodynamic studies are crucial to understand the physiological and biochemical effects of the compound on the brain, linking target engagement to a functional response.

Modulation of Neurotransmitter Release and Signaling Pathways

No data available.

Methodology Overview: Techniques like in vivo microdialysis would be employed to measure the levels of neurotransmitters (e.g., dopamine (B1211576), serotonin (B10506), norepinephrine) and their metabolites in specific brain regions of awake, freely moving animals following administration of this compound. Additionally, post-mortem tissue analysis could be used to examine downstream signaling pathways affected by the compound's interaction with its target.

Electrophysiological Recordings in Specific Brain Regions

No data available.

Methodology Overview: In vivo electrophysiology would involve implanting electrodes into specific brain areas of anesthetized or freely moving animals. This technique would allow for the recording of the firing patterns of individual neurons or groups of neurons. The administration of this compound would be assessed for its ability to alter neuronal activity, providing insights into its effects on neural circuits relevant to neurological disorders.

Efficacy Studies in Established Animal Models of Disease States

The therapeutic potential of this compound would be evaluated in animal models that mimic aspects of human neurological or psychiatric disorders.

No data available.

Methodology Overview: Depending on the hypothesized mechanism of action of the compound, it would be tested in relevant, validated animal models. For example, if the compound is thought to have antidepressant properties, it might be tested in models like the forced swim test or chronic unpredictable stress model. If it is being developed for a neurodegenerative disease, models that replicate the pathology and symptoms of that disease would be used. Behavioral and physiological outcomes would be measured to determine the compound's efficacy.

Models of L-DOPA Induced Dyskinesias in Parkinson's Disease

L-DOPA-induced dyskinesia (LID) is a significant complication of long-term L-DOPA treatment for Parkinson's disease. nih.gov Animal models are crucial for understanding the pathophysiology of LID and for testing new therapeutic agents. These models typically involve creating a lesion in the dopaminergic system of one hemisphere of the brain, most commonly using the neurotoxin 6-hydroxydopamine in rodents or MPTP in non-human primates. Following the lesion, chronic administration of L-DOPA induces abnormal involuntary movements (AIMs) that are analogous to dyskinesias in patients. mdpi.com The severity and frequency of these AIMs can be systematically scored to evaluate the efficacy of potential anti-dyskinetic treatments. The underlying mechanism is thought to involve aberrant signaling of the dopamine D1 receptor in the striatum. nih.gov

Cognitive Deficit Models Relevant to Alzheimer's Disease

Animal models of Alzheimer's disease aim to replicate the key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and cognitive decline. nih.govnih.gov Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin (PS1), are widely used. nih.gov These mice develop age-dependent pathological changes and cognitive deficits that can be assessed using various behavioral tests. Another approach involves the direct administration of substances like scopolamine, which induces a temporary cognitive impairment, to test for procognitive effects of new compounds. nih.gov

Animal Models of Schizophrenia or Addiction

Animal models of schizophrenia are developed to reflect the positive, negative, and cognitive symptoms of the disorder. nih.govnih.gov Pharmacological models use drugs like NMDA receptor antagonists (e.g., phencyclidine or ketamine) or dopamine agonists (e.g., amphetamine) to induce behaviors in rodents that mimic psychosis. nih.gov Neurodevelopmental models, such as the methylazoxymethanol (B1197960) (MAM) model, involve prenatal insults that lead to behavioral and neuropathological changes in the offspring that are relevant to schizophrenia. nih.gov

For addiction, animal models focus on behaviors such as self-administration of drugs, conditioned place preference, and relapse behavior. nih.gov These models are essential for studying the rewarding and reinforcing properties of addictive substances and for evaluating the potential of new medications to treat substance use disorders. nih.gov The involvement of specific dopamine receptors, such as the D4 receptor, can be investigated in these paradigms.

Behavioral Pharmacology Assessments in Animal Models

Motor Activity and Coordination Tests

A standard battery of tests is used to assess the effects of a compound on motor function. Locomotor activity is often measured in an open field arena, where parameters such as distance traveled, speed, and patterns of movement are recorded. Motor coordination and balance can be evaluated using the rotarod test, where an animal is placed on a rotating rod, and the latency to fall is measured. Other tests include the beam walking test and the grip strength test.

Learning and Memory Paradigms

A variety of behavioral tasks are available to assess different aspects of learning and memory. The Morris water maze and the Barnes maze are commonly used to evaluate spatial learning and memory. Fear conditioning tests are used to study associative learning and memory. Object recognition tasks assess an animal's ability to remember a previously encountered object.

Reward, Motivation, and Affective Behavioral Assays

To study reward and motivation, the conditioned place preference test is frequently used, where an animal's preference for an environment previously associated with a rewarding stimulus is measured. Operant conditioning chambers can be used for self-administration studies to assess the reinforcing properties of a substance. Models of depression and anxiety, such as the forced swim test, tail suspension test, and elevated plus maze, are used to evaluate the effects of compounds on affective-like behaviors.

Biomarker Identification and Validation in Preclinical Animal Studies

In the preclinical development of novel therapeutic agents for neurological and psychiatric disorders, the identification of reliable biomarkers is a critical step. Biomarkers serve as indicators of a biological state, helping to confirm the mechanism of action of a compound, track disease progression, and assess treatment response. For a novel compound like this compound, a thorough evaluation in relevant animal models would be essential to identify and validate such biomarkers. This process typically involves two major domains: neurochemical analysis and in vivo imaging.

Neurochemical biomarkers provide a direct measure of a drug's effect on the brain's chemical signaling. Techniques like in vivo microdialysis and post-mortem tissue analysis are gold standards for quantifying neurotransmitter levels and their metabolites, offering a window into the compound's pharmacodynamic effects.

Detailed Research Findings

For a compound with a piperidine (B6355638) scaffold, which is common in many centrally acting agents, a primary hypothesis might be its interaction with monoaminergic systems (dopamine, serotonin, norepinephrine) or as an antagonist at receptors like the NMDA receptor. A preclinical study would therefore focus on these systems in a relevant animal model (e.g., a rodent model of depression or cognitive impairment).

In Vivo Microdialysis: This technique involves implanting a small probe into a specific brain region (e.g., the prefrontal cortex or striatum) of a freely moving animal. The probe allows for the continuous sampling of extracellular fluid, and the collected dialysate is analyzed via high-performance liquid chromatography (HPLC) to measure neurotransmitter concentrations.

A hypothetical study might show that administration of this compound leads to a significant, dose-dependent increase in extracellular dopamine and serotonin in the prefrontal cortex. Such a finding would suggest that the compound may act as a monoamine reuptake inhibitor or releasing agent. The data would be presented to show the percentage change from baseline over time.

Table 1: Illustrative Microdialysis Data – Neurotransmitter Levels in Rat Prefrontal Cortex Following Administration of this compound
Time Post-Administration (min)Extracellular Dopamine (% of Baseline)Extracellular Serotonin (% of Baseline)
0100 ± 5100 ± 6
30150 ± 12120 ± 8
60225 ± 20180 ± 15
90190 ± 18165 ± 14
120140 ± 10130 ± 9

Post-Mortem Tissue Analysis: Following the behavioral phase of a study, brain tissue is collected to measure the total concentration of neurotransmitters and their metabolites. This provides a terminal snapshot of the neurochemical environment. For instance, an increase in the ratio of the dopamine metabolite DOPAC (3,4-dihydroxyphenylacetic acid) to dopamine would

Future Research Directions and Unexplored Avenues for 4 3 Methylbenzyl Oxy Methyl Piperidine

Investigation of Polypharmacology and Multi-Target Directed Ligand Design

A significant future direction is the investigation of the polypharmacology of 4-{[(3-Methylbenzyl)oxy]methyl}piperidine. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug action. While this compound is recognized for its affinity for the dopamine (B1211576) D4 receptor, its full binding profile across a wide range of receptors, ion channels, and transporters remains to be elucidated.

Future studies should involve comprehensive screening against a panel of G-protein coupled receptors (GPCRs), including other dopamine receptor subtypes (D1, D2, D3, D5), serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors. This would clarify its selectivity and identify potential off-target effects or opportunities for multi-target synergy. For instance, research into 4-oxypiperidines has shown that structural modifications can lead to compounds that act on both histamine H3 receptors and cholinesterases, demonstrating the potential for designing multi-target ligands from a piperidine (B6355638) scaffold. nih.gov

Building on these findings, a multi-target directed ligand (MTDL) design strategy could be employed. By systematically modifying the structure of this compound, it may be possible to engineer novel compounds with a tailored polypharmacological profile. This approach is particularly relevant for complex neuropsychiatric disorders where modulating multiple signaling pathways simultaneously may offer superior therapeutic efficacy.

Table 1: Proposed Screening Panel for Polypharmacological Profiling

Receptor FamilySpecific TargetsRationale
Dopaminergic D1, D2, D3, D5Determine selectivity profile beyond D4.
Serotonergic 5-HT1A, 5-HT2A, 5-HT6, 5-HT7Assess potential impact on mood and cognition.
Adrenergic α1, α2Investigate potential cardiovascular and autonomic effects.
Histaminergic H1, H3Explore potential sedative or cognitive-enhancing effects. nih.gov
Cholinesterases AChE, BuChEEvaluate potential for Alzheimer's disease therapy. nih.gov

Development of Advanced Drug Delivery Systems for Central Nervous System Targeting

For any neuro-active compound, efficient delivery to the central nervous system (CNS) is paramount. The blood-brain barrier (BBB) presents a significant obstacle to many potential therapeutics. nih.gov Future research must focus on developing advanced drug delivery systems to ensure that this compound can reach its target, the D4 receptors located predominantly in the prefrontal cortex and hippocampus. acs.org

Strategies to be explored include:

Nanoparticle-based carriers: Encapsulating the compound in polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes could enhance its stability and facilitate transport across the BBB. nih.govresearchgate.net These nano-enabled systems offer a promising way to improve the uptake and targeted delivery of drugs into the brain. nih.gov

Prodrug approach: The compound could be chemically modified into an inactive prodrug form. researchgate.net By adding lipophilic groups, the prodrug would have enhanced ability to cross the BBB, after which it would be metabolically converted in the brain to release the active this compound. nih.govresearchgate.net

Chimeric Peptides: This strategy involves conjugating the drug to a peptide vector that can undergo receptor-mediated transcytosis across the BBB. nih.govnih.gov This allows the non-transportable therapeutic agent to be shuttled into the brain. nih.gov

These delivery systems could not only improve efficacy but also potentially reduce peripheral side effects by concentrating the drug within the CNS.

Exploration of Structural Isomers and Their Distinct Pharmacological Profiles

The specific stereochemistry and positional isomerism of a molecule can have a profound impact on its pharmacological activity. The structure of this compound contains a chiral center and features a meta-substituted benzyl (B1604629) group.

Future research should include the synthesis and pharmacological evaluation of:

Enantiomers: The separate (R) and (S) enantiomers should be isolated and tested individually to determine if the affinity and efficacy at the D4 receptor are stereospecific.

Positional Isomers: The ortho- and para-methylbenzyl analogues should be synthesized and evaluated. Studies on other D4 receptor ligands have shown that moving a substituent from an ortho- or meta-position to a para-position can dramatically increase selectivity over D2 and D3 receptors. acs.org Comparing the 2-methylbenzyl and 4-methylbenzyl isomers to the existing 3-methylbenzyl compound would provide crucial structure-activity relationship (SAR) data.

These studies will clarify which isomeric form possesses the optimal combination of potency, selectivity, and functional activity, guiding future drug development efforts. acs.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate System-Level Effects

To move beyond simple receptor-ligand interactions and understand the broader biological consequences of D4 receptor modulation, the integration of "omics" technologies is essential. nih.govmaastrichtuniversity.nl These modern technologies can provide a system-level view of the changes induced by this compound. researchgate.net

Proteomics: Can be used to identify changes in protein expression and post-translational modifications in neuronal cells or brain tissue following treatment with the compound. This could reveal the downstream signaling pathways affected by D4 receptor activation or blockade.

Metabolomics: This approach analyzes the global profile of metabolites, offering insights into how the compound alters cellular metabolism and neurotransmitter pathways.

Transcriptomics: By measuring changes in gene expression, transcriptomics can identify the genes and genetic pathways that are regulated by the compound's activity at the D4 receptor.

These omics applications can help decode potential mechanisms of action and even predict side effects at a molecular level, providing a comprehensive "fingerprint" of the compound's biological impact. nih.govresearchgate.net

Comparative Studies with Clinically Approved Dopamine Receptor Modulators

To establish the therapeutic potential of this compound, it is crucial to conduct head-to-head comparative studies with clinically approved drugs that modulate dopamine receptors. While there are no highly selective D4 antagonists currently approved, comparisons can be made with atypical antipsychotics that have D4 receptor affinity (e.g., Clozapine) or with selective D2/D3 antagonists.

These studies should compare key parameters such as:

Receptor Binding Affinity (Ki): A quantitative comparison of binding affinities across all dopamine receptor subtypes.

Selectivity Ratios: Calculating the ratio of affinity for the D4 receptor versus D2 and D3 receptors is critical for predicting the therapeutic window and side-effect profile. acs.org

Functional Activity: Comparing efficacy (Emax) and potency (EC50) in functional assays, such as cAMP inhibition or β-arrestin recruitment assays. acs.org

Table 2: Proposed Comparative Framework

ParameterThis compoundComparator Drug (e.g., Clozapine)Significance
D4 Ki (nM) To be determinedKnown valueEstablishes relative potency at the target receptor.
D2/D4 Selectivity Ratio To be determinedKnown valuePredicts likelihood of extrapyramidal side effects. acs.org
D3/D4 Selectivity Ratio To be determinedKnown valueInforms potential effects on reward and motivation. acs.org
β-arrestin Recruitment To be determinedKnown valueElucidates potential for functional selectivity and pathway bias. acs.org

Mechanistic Studies of Functional Selectivity at the D4 Receptor

Recent research has revealed that GPCRs can be activated in a biased manner, a phenomenon known as functional selectivity. researchgate.net This means a ligand can preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). acs.org This has profound implications for drug design, as it may be possible to create ligands that trigger desired therapeutic effects while avoiding pathways that lead to adverse effects.

Future mechanistic studies on this compound should use advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) assays to dissect its signaling properties. acs.orgresearchgate.net Key questions to address include:

Does the compound act as an agonist, antagonist, or partial agonist for G-protein activation?

Does it recruit β-arrestin, and if so, with what potency and efficacy?

Does it exhibit bias towards either the G-protein or β-arrestin pathway compared to endogenous dopamine or other reference compounds?

Understanding the functional selectivity profile of this compound is crucial, as ligands with biased profiles are emerging as promising new therapeutics for neuropsychiatric conditions. acs.org

Identification and Addressing of Key Research Gaps in the Current Understanding of this compound.

The current understanding of this compound is still in its nascent stages. Several key research gaps need to be addressed to fully characterize its potential. The lack of suitable compounds to probe D4 receptor function has historically hampered progress in understanding its role in neuropsychiatric disorders. nih.gov This compound represents an opportunity to fill that void.

The most critical gaps, which align with the future directions outlined above, are:

A Limited Target Profile: Its interactions beyond the D4 receptor are unknown. A comprehensive polypharmacological screen is needed.

Unknown CNS Bioavailability: There is no data on its ability to cross the blood-brain barrier. Drug delivery studies are essential.

Uncharacterized Isomeric Pharmacology: The relative contributions of its stereoisomers and positional isomers to its activity have not been explored.

Lack of System-Level Data: Its downstream effects on cellular networks are completely unknown. Omics studies are required to map its biological impact.

No Comparative Benchmarking: Its properties have not been compared against established clinical drugs.

Undefined Signaling Mechanism: The specifics of its interaction with the D4 receptor, particularly regarding functional selectivity, are yet to be determined.

Addressing these gaps through the proposed research avenues will provide a robust and comprehensive pharmacological profile, paving the way for potential preclinical and clinical development.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key Conditions
Alkaline coupling75–8599DCM, NaOH, 25°C
Sulfonylation65–7595TEA, 4-Methoxyphenylsulfonyl chloride

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Comprehensive characterization requires:

  • Spectroscopic Analysis:
    • NMR: 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methylbenzyloxy group integration) .
    • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., C15_{15}H21_{21}NO2_2 requires m/z 247.1572) .
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration confirmation (if crystalline) .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

  • Reaction Path Search: Tools like GRRM or AFIR simulate intermediates and activation barriers .
  • Solvent Effects: COSMO-RS models assess solvent polarity impacts on yield .
  • Validation: Compare computed vs. experimental NMR shifts (RMSD < 0.1 ppm for 1^1H) .

Case Study: ICReDD’s workflow reduced reaction development time by 40% via computational-experimental feedback loops .

Advanced: What strategies resolve contradictory bioactivity data in pharmacological studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50_{50} reproducibility) .
  • Orthogonal Assays: Use biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to cross-verify .
  • Structural Analog Screening: Test derivatives (e.g., fluorophenyl or methoxy variants) to isolate pharmacophoric groups .

Example: Piperidine derivatives showed conflicting serotonin receptor affinities; molecular docking clarified steric hindrance effects .

Advanced: How can factorial design improve reaction optimization for scale-up?

Methodological Answer:
Factorial design identifies critical variables (e.g., temperature, catalyst loading). Steps:

Screening: 2k^k designs test variables (e.g., 4 factors: solvent, base, time, stoichiometry).

Response Surface Methodology (RSM): Central composite design models nonlinear relationships (e.g., maximizing yield vs. minimizing cost) .

Validation: Confirm robustness via triplicate runs at optimal conditions .

Case Study: A 3-factor design increased yield from 68% to 82% by optimizing NaOH concentration and reaction time .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for volatile reagents (e.g., dichloromethane) .
  • Personal Protective Equipment (PPE): Gloves and goggles for corrosive agents (e.g., sulfonyl chlorides) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal (e.g., pH 7 ± 1) .

Regulatory Compliance: Follow GHS codes (e.g., H290 for corrosive liquids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(3-Methylbenzyl)oxy]methyl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{[(3-Methylbenzyl)oxy]methyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.